5-Chloro-2-hydroxybenzyl alcohol

Description

The exact mass of the compound 5-Chlorosalicyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2468. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPSETMCMFRVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201450 | |

| Record name | 5-Chlorosalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-38-1 | |

| Record name | 5-Chloro-2-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5330-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorosalicyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5330-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorosalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorosalicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzyl alcohol: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of this compound (CAS No. 5330-38-1), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Moving beyond a simple data sheet, we will delve into the causality behind its properties and the strategic considerations for its use in synthesis, grounded in established chemical principles.

This compound, also known as 5-chlorosalicyl alcohol, is a difunctional organic molecule featuring a phenol and a benzyl alcohol moiety on a chlorinated benzene ring. This unique combination of functional groups dictates its physical properties, reactivity, and utility as a versatile building block in complex organic synthesis.

Chemical Structure and Identifiers

The strategic placement of the hydroxyl, hydroxymethyl, and chloro groups on the aromatic ring creates a specific electronic and steric environment that is fundamental to its chemical behavior.

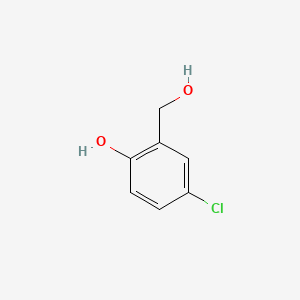

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 5330-38-1 | [1][2][3][4] |

| IUPAC Name | 4-Chloro-2-(hydroxymethyl)phenol | [1][2][4] |

| Synonyms | 5-Chlorosalicyl alcohol, 5-Chlorosaligenin | [1][2][4] |

| Molecular Formula | C₇H₇ClO₂ | [1][3][5] |

| Molecular Weight | 158.58 g/mol | [1][5] |

| InChI Key | AFPSETMCMFRVPG-UHFFFAOYSA-N |[1][2][5] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The presence of two hydroxyl groups allows for significant hydrogen bonding, influencing its melting point and solubility.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid. Crystals, powder, or flakes. | [1][6] |

| Appearance | White to pale cream | [6] |

| Melting Point | 84 - 94 °C | [1][4][5][6] |

| Purity (Typical) | ≥95% |[1][7] |

Section 2: Spectroscopic Profile for Structural Elucidation

For any researcher, unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on established principles for phenols and benzyl alcohols, providing a reliable fingerprint for compound verification.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxyl groups. A strong, broad absorption is expected in the 3600-3300 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching.[10] A strong C-O stretching absorption for the alcohol and phenol will appear in the 1250-1000 cm⁻¹ range.[8] Aromatic C=C stretching bands will be visible around 1600 and 1500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will provide a clear map of the proton environment. The two hydroxyl protons (phenolic and alcoholic) will appear as broad singlets with variable chemical shifts (typically 4-7 ppm for the phenol OH and 2-5 ppm for the alcohol OH), which will disappear upon a D₂O shake.[9] The benzylic methylene protons (-CH₂OH) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around 4.5-4.8 ppm. The three aromatic protons will appear in the 6.8-7.3 ppm region, with splitting patterns dictated by their coupling constants.

-

¹³C NMR: The carbon attached to the phenolic hydroxyl group will be significantly deshielded (150-160 ppm). The carbon bearing the benzylic alcohol group will appear around 60-65 ppm.[9] The remaining four aromatic carbons will resonate in the typical 115-140 ppm range, with the carbon bonded to chlorine showing a characteristic shift.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 158 and 160 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragmentation pathways include the loss of water (H₂O) to give a fragment at m/z 140/142 and alpha-cleavage of the C-C bond next to the alcohol, resulting in a resonance-stabilized cation.[10]

Section 3: Synthesis and Purification Protocol

Understanding the synthesis of this compound is key to its application. It is typically prepared via an electrophilic aromatic substitution reaction between 4-chlorophenol and formaldehyde under basic conditions. The ortho-directing effect of the hydroxyl group guides the hydroxymethylation to the position adjacent to it.

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 eq) in an appropriate solvent (e.g., water or an alcohol), add a basic catalyst such as sodium hydroxide (1.1 eq).[11][12]

-

Addition of Formaldehyde: Warm the mixture to approximately 60°C. Slowly add a 37% aqueous solution of formaldehyde (1.0-1.2 eq) dropwise, maintaining the temperature below 70°C. The choice of a basic catalyst is crucial as it deprotonates the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic formaldehyde.

-

Reaction Monitoring: Stir the reaction mixture at 60-70°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding dilute hydrochloric acid until a pH of ~5-6 is reached.

-

Isolation: The product may precipitate upon neutralization. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol

-

Solvent Selection: The crude solid is best purified by recrystallization. A solvent system of toluene and hexane is often effective. Toluene provides good solubility at elevated temperatures, while hexane acts as an anti-solvent to induce crystallization upon cooling.

-

Procedure: Dissolve the crude product in a minimal amount of hot toluene. If any insoluble impurities remain, perform a hot filtration.

-

Crystallization: Slowly add hexane to the hot, clear solution until it becomes slightly turbid.

-

Isolation of Pure Product: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the resulting white to pale cream crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Section 4: Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its three functional components.

-

Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This site is a key handle for modifying solubility and biological activity.

-

Benzylic Alcohol (-CH₂OH): This primary alcohol can be selectively oxidized to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (5-chloro-2-hydroxybenzoic acid) with stronger agents (e.g., KMnO₄). It can also be converted to ethers, esters, or halides (via SOCl₂ or PBr₃).

-

Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group. The existing substituents will direct incoming electrophiles to the C4 and C6 positions, though steric hindrance from the adjacent hydroxymethyl group may favor substitution at C4.

Caption: Key reaction pathways for this compound.

Section 5: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its difunctional nature allows it to serve as a molecular scaffold.

-

Pharmaceutical Synthesis: It is a precursor for compounds with potential antimicrobial and antifungal properties.[13] The phenol and alcohol groups provide sites for connecting other pharmacophores, while the chloro-substituent can enhance lipophilicity and metabolic stability, potentially improving drug-like properties.

-

Material Science: Like other phenolic compounds, it can be used in the development of specialty polymers and resins. The hydroxyl groups can participate in polymerization reactions, such as the formation of phenol-formaldehyde type resins.[14]

-

Research Chemical: It serves as a readily available starting material for synthesizing more complex substituted aromatic compounds for various research purposes.[13]

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound possesses specific hazards that must be managed appropriately.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [1][4][15] |

| H319 | Causes serious eye irritation | [1][4][15] |

| H335 | May cause respiratory irritation |[1][4] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[16][17]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

- This compound. Stenutz. [Link]

- This compound. MySkinRecipes. [Link]

- Specifications of this compound. Capot Chemical. [Link]

- Contents. The Royal Society of Chemistry. [Link]

- 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2). PubChemLite. [Link]

- 4-hydroxybenzyl alcohol. The Good Scents Company. [Link]

- Process for preparing p-hydroxybenzyl alcohol - US5019656A.

- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - US4192959A.

- 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

- Ameliorating effect of p-hydroxybenzyl alcohol on cycloheximide-induced impairment of passive avoidance response in rats: interactions with compounds acting at 5-HT1A and 5-HT2 receptors. PubMed. [Link]

- Spectroscopy of Alcohols.

- Process for preparing para-hydroxybenzyl alcohol - EP 0386639 B1.

- p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease. MDPI. [Link]

- 17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound [stenutz.eu]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. capotchem.com [capotchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents [patents.google.com]

- 12. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 13. This compound [myskinrecipes.com]

- 14. 2-Hydroxybenzyl alcohol | 90-01-7 [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. cdn.accentuate.io [cdn.accentuate.io]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Chloro-2-hydroxybenzyl alcohol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Two primary, field-proven methodologies are discussed in detail: the direct hydroxymethylation of 4-chlorophenol and the reduction of 5-chloro-2-hydroxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of each synthetic route. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. All protocols are presented as self-validating systems, with comprehensive references to authoritative sources.

Introduction: The Significance of this compound

This compound, also known as 5-chlorosalicyl alcohol, is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a phenolic hydroxyl group on a chlorinated aromatic ring, makes it a versatile precursor for a wide range of more complex molecules. Its derivatives are of significant interest in medicinal chemistry, often serving as intermediates in the synthesis of compounds with potential therapeutic applications. The chloro-substituent can influence the electronic properties and metabolic stability of the final products, making this intermediate particularly attractive for drug discovery and development programs.

Pathway I: Direct Ortho-Hydroxymethylation of 4-Chlorophenol

The most direct and industrially scalable route to this compound is the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde. This reaction is a classic example of an electrophilic aromatic substitution on a phenoxide ring.

Mechanistic Rationale and Causality

The reaction proceeds via the formation of a phenoxide ion from 4-chlorophenol in the presence of a base, typically an alkali hydroxide. The electron-rich phenoxide is highly activated towards electrophilic attack. Formaldehyde, the electrophile, reacts preferentially at the ortho position to the hydroxyl group due to the directing effect of the hydroxyl group and potential stabilization of the transition state through chelation with the cation of the base.

The selectivity for ortho-substitution over para-substitution is a critical aspect of this synthesis. While the para position is sterically less hindered, ortho-selectivity can be enhanced by careful selection of the base and reaction conditions. The use of certain metal hydroxides can promote the formation of a chelate complex between the phenoxide, formaldehyde, and the metal cation, favoring attack at the ortho position.

Visualizing the Hydroxymethylation Pathway

Sources

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzyl alcohol: Synthesis, Properties, and Applications in Drug Development

Abstract

5-Chloro-2-hydroxybenzyl alcohol, a halogenated aromatic alcohol, serves as a critical intermediate in the synthesis of high-value pharmaceutical compounds and specialty polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and key applications, with a particular focus on its role in drug development. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the handling, synthesis, and utilization of this versatile molecule.

Introduction

This compound, also known by its IUPAC name 4-chloro-2-(hydroxymethyl)phenol, is a bifunctional organic compound featuring a chlorinated phenol ring with a hydroxymethyl substituent. This unique arrangement of functional groups—a nucleophilic phenolic hydroxyl group, an electrophilic aromatic ring activated by the hydroxyl group and deactivated by the chlorine atom, and a reactive benzylic alcohol—makes it a valuable building block in organic synthesis. Its structural similarity to salicyl alcohol (2-hydroxybenzyl alcohol), a natural product with anti-inflammatory properties, has spurred interest in its derivatives for various therapeutic applications. The presence of the chlorine atom at the 5-position significantly influences the molecule's reactivity and the physiological properties of its downstream products, often enhancing their metabolic stability and potency. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective application in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂ | [1][2] |

| Molecular Weight | 158.58 g/mol | [2][3] |

| CAS Number | 5330-38-1 | [2][3] |

| Appearance | White to pale cream solid (crystals, powder, or flakes) | [3] |

| Melting Point | 84-91 °C | [2][3] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | |

| pKa | Not available | |

| LogP | 1.44 | [4] |

Safety Information: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the introduction of a hydroxymethyl group onto a 4-chlorophenol backbone or the reduction of a corresponding aldehyde. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydroxymethylation of 4-Chlorophenol

This is a common and direct method for the synthesis of hydroxybenzyl alcohols.[1][5] The reaction involves the electrophilic substitution of formaldehyde onto the activated aromatic ring of 4-chlorophenol in the presence of a base. The hydroxyl group at the 1-position is ortho- and para-directing. Since the para-position is blocked by the chlorine atom, the hydroxymethylation occurs at the ortho positions. Controlling the stoichiometry of formaldehyde is crucial to favor the formation of the mono-hydroxymethylated product over the di-substituted by-product, 4-chloro-2,6-bis(hydroxymethyl)phenol.

Figure 1: Synthesis via Hydroxymethylation of 4-Chlorophenol.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium phenoxide in situ.

-

Addition of Formaldehyde: To the stirred solution, add a controlled amount of formaldehyde (typically as a 37% aqueous solution) dropwise at a temperature maintained between 40-60 °C. The molar ratio of 4-chlorophenol to formaldehyde should be carefully controlled to favor mono-substitution.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., HCl) to a pH of approximately 6-7. The product will precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel to yield pure this compound.

Reduction of 5-Chloro-2-hydroxybenzaldehyde

An alternative and often high-yielding method is the reduction of the corresponding aldehyde, 5-chloro-2-hydroxybenzaldehyde. This method is particularly useful when the aldehyde is readily available or easily synthesized. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones in the presence of other functional groups.

Figure 2: Synthesis via Reduction of the Corresponding Aldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the disappearance of the starting aldehyde by TLC.

-

Quenching and Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 5% HCl) to quench the excess sodium borohydride and hydrolyze the borate ester intermediate.

-

Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons typically appear as a set of multiplets in the range of δ 6.8-7.3 ppm. The benzylic protons (-CH₂OH) usually present as a singlet around δ 4.5-4.8 ppm. The phenolic (-OH) and alcoholic (-OH) protons are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The aromatic carbons will resonate in the region of δ 115-155 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The benzylic carbon (-CH₂OH) signal is typically found around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, broadened by hydrogen bonding. A strong C-O stretching band for the alcohol is expected around 1050-1150 cm⁻¹, and for the phenol around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching absorptions for the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and alpha-cleavage to form a resonance-stabilized cation.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of several biologically active molecules, most notably in the development of respiratory and antimicrobial drugs.

Precursor to Salmeterol

One of the most significant applications of this compound is in the synthesis of Salmeterol , a long-acting β₂-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[6][7] In the multi-step synthesis of Salmeterol, the this compound moiety is modified and eventually becomes part of the final drug structure, which is crucial for its interaction with the β₂-adrenergic receptor. The synthesis often involves the protection of the hydroxyl groups, followed by further functionalization of the benzyl alcohol.

Antimicrobial and Antifungal Agents

The chlorinated phenol scaffold is a well-known pharmacophore in antimicrobial and antifungal agents. This compound serves as a starting material for the synthesis of novel compounds with potential antimicrobial activity. For instance, it can be oxidized to 5-chloro-2-hydroxybenzaldehyde, which is then used to synthesize Schiff bases and other derivatives that have shown promising activity against various bacterial and fungal strains.

Polymer Chemistry

Beyond pharmaceuticals, this compound and its derivatives are used in polymer chemistry. The hydroxymethyl group can participate in condensation reactions, making it a useful monomer for the production of phenolic resins and benzoxazines. The presence of the chlorine atom can impart flame-retardant properties to the resulting polymers.[1][8]

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-established role in both the pharmaceutical and materials science industries. Its straightforward synthesis from readily available starting materials and its unique combination of reactive functional groups make it an attractive building block for complex molecular architectures. As the demand for new therapeutic agents and high-performance materials continues to grow, the importance of key intermediates like this compound in enabling innovation is set to increase. This guide has provided a comprehensive technical overview to support researchers and developers in the effective and safe utilization of this important compound.

References

- Sahadeva Reddy, et al. "Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a." Der Pharma Chemica, 2016, 8(8): 28-35.

- Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119).

- Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119).

- 4-Chloro-2-methylphenol: A Key Intermediate for Pharmaceutical Synthesis.

- Method for synthesizing (R)-salmeterol. CN103435505A. Google Patents.

- Synthesis of 4-Chloro-2,6-bis(5-fluoro-2-hydroxybenzyl)phenol (1). PrepChem.com.

- This compound. Stenutz.

- Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[9]uril. The Royal Society of Chemistry.

- Synthetic method of R-salmeterol. CN105884625A. Google Patents.

- NMR Chemical Shifts.

- (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol. PubMed Central.

- Process for the preparation of salmeterol and its salts. EP2641893A1. Google Patents.

- Process for the preparation of salmeterol and its intermediates. WO2012032546A2. Google Patents.

- United States Patent (19). Googleapis.com.

- Process for the preparation of ortho-hydroxybenzyl alcohols. US3868424A. Google Patents.

- Method for preparing substituted hydroxy benzyl alcohol. US2631169A. Google Patents.

- Process for preparing p-hydroxybenzyl alcohol. US5019656A. Google Patents.

- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. US4192959A. Google Patents.

- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Supporting Information. Wiley-VCH.

- 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2). PubChemLite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound [stenutz.eu]

- 5. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN105884625A - synthetic method of R-salmeterol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzyl Alcohol (CAS 5330-38-1)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Establishing the Correct Chemical Identity

It is imperative to begin this guide by clarifying a significant discrepancy in publicly available data. The Chemical Abstracts Service (CAS) registry number 5330-38-1 is definitively assigned to the compound This compound .[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Data sources that associate this CAS number with "4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one" are incorrect; that compound is correctly identified by CAS number 15646-46-5.[17][18][19][20] This guide will focus exclusively on the verified properties and applications of this compound.

Section 1: Core Compound Identification and Structure

This compound, also known as 5-chlorosaligenin, is a halogenated phenolic compound.[4][10][21] Its structure is characterized by a benzene ring substituted with a hydroxyl group, a chloromethyl group, and a chlorine atom. This seemingly simple molecule serves as a versatile building block in organic synthesis, particularly in the development of more complex pharmaceutical intermediates.

The strategic placement of the chloro, hydroxyl, and hydroxymethyl groups on the aromatic ring dictates its reactivity. The hydroxyl group is activating and ortho-, para-directing for electrophilic aromatic substitution, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects, combined with the reactivity of the benzylic alcohol, makes it a valuable precursor for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

Table 1: Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 5330-38-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₇ClO₂ | [2][4][7] |

| Molecular Weight | 158.58 g/mol | [2][4][7] |

| Appearance | White to pale cream/yellow powder or crystals | [2][3] |

| Melting Point | 84-94 °C | [2][4][21] |

| Purity | Typically ≥98% | [3][5] |

| IUPAC Name | 4-Chloro-2-(hydroxymethyl)phenol | [2][3][4] |

| Synonyms | 5-Chlorosaligenin, 5-Chlorosalicyl alcohol | [4][10][21] |

| InChI Key | AFPSETMCMFRVPG-UHFFFAOYSA-N | [2][3][4] |

| Canonical SMILES | OCc1cc(Cl)ccc1O | [1][2][7] |

Table 2: Solubility and Storage

| Property | Value | Source(s) |

| Storage Temperature | Room temperature; keep in a dark, inert atmosphere | [3] |

| Storage Conditions | Store in a clean, dry, and cool place, protected from sunlight and rain. |

Section 3: Applications in Synthesis and Research

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature (phenolic hydroxyl and benzylic alcohol) allows for a wide range of chemical modifications.

Role as a Synthetic Building Block

The primary utility of this compound lies in its role as a precursor for more complex molecules. The hydroxyl and hydroxymethyl groups can be selectively protected or derivatized, allowing for multi-step synthetic sequences. For instance, the phenolic hydroxyl can be alkylated or acylated, while the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations are fundamental in the synthesis of pharmaceutical intermediates and other specialty chemicals.

Diagram: Synthetic Utility Workflow

Caption: Potential synthetic pathways for this compound.

Section 4: Safety, Handling, and Toxicological Profile

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is a summary of available safety data.

Hazard Identification and Precautionary Measures

This compound is classified as an irritant.[10] It may cause skin irritation, serious eye irritation, and respiratory irritation.[21]

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[10]

-

Personal Protective Equipment:

First Aid and Exposure Response

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

In case of skin contact: Wash with generous quantities of running water and non-abrasive soap.[10]

-

In case of inhalation: Move the person into fresh air. If breathing is difficult, administer oxygen.[10]

-

In case of ingestion: Seek immediate medical attention.[10]

Disclaimer: The toxicological properties of this product have not been fully investigated. This material should be handled by qualified individuals trained in chemical safety. Always consult the full Safety Data Sheet (SDS) from your supplier before use.

Section 5: Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to individual research and development programs, a generalized protocol for a common transformation is provided below for illustrative purposes.

Protocol 5.1: Oxidation to 5-Chloro-2-hydroxybenzaldehyde

This protocol describes a general procedure for the oxidation of the benzylic alcohol to the corresponding aldehyde, a common and useful transformation.

Objective: To synthesize 5-Chloro-2-hydroxybenzaldehyde from this compound.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Filtration apparatus (e.g., Büchner funnel or celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., DCM or CHCl₃).

-

Addition of Oxidant: To the stirred solution, add 5-10 equivalents of activated MnO₂ in portions. The reaction is often exothermic.

-

Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

-

Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude aldehyde can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Self-Validation:

-

TLC Analysis: Compare the R_f value of the product spot with that of the starting material. A new, more polar spot (for the aldehyde) should appear, and the starting material spot should disappear.

-

Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR (disappearance of the benzylic CH₂ signal and appearance of an aldehyde CHO signal around 9-10 ppm) and IR spectroscopy (appearance of a strong C=O stretch around 1650-1700 cm⁻¹).

References

- 5-Chloro-2-hydroxybenzenemethanol. (n.d.). CAS Common Chemistry.

- 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE. (n.d.). Drugfuture.

- Thermophysical Properties of 5-Chloro-2-hydroxybenzenemethanol. (n.d.). Chemcasts.

- 5-CHLOROSALICYL ALCOHOL. (n.d.). Reagent Instruments.

- 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4) Properties. (n.d.). Chemcasts.

- 5-Chloro-2-hydroxybenzenemethanol Properties vs Temperature. (n.d.). Chemcasts.

- Thermo Fisher Scientific (Page 44). (n.d.). ChemBuyersGuide.com.

- NORMAN Network Database. (n.d.). NORMAN Network.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Chloro-2-(hydroxymethyl)phenol | 5330-38-1 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. H32533.03 [thermofisher.com]

- 8. chemscene.com [chemscene.com]

- 9. 5330-38-1|4-Chloro-2-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. chem-casts.com [chem-casts.com]

- 12. 5330-38-1 Cas No. | 4-Chloro-2-(hydroxymethyl)phenol | Apollo [store.apolloscientific.co.uk]

- 13. CAS RN 5330-38-1 | Fisher Scientific [fishersci.com]

- 14. CAS:5330-38-1, 5-CHLOROSALICYL ALCOHOL--毕得医药 [bidepharm.com]

- 15. fishersci.pt [fishersci.pt]

- 16. fishersci.com [fishersci.com]

- 17. scbt.com [scbt.com]

- 18. 4-乙氧基亚甲基-2-苯基-2-恶唑啉-5-酮 purified by recrystallization | Sigma-Aldrich [sigmaaldrich.com]

- 19. 4-ETHOXYMETHYLENE-2-PHENYL-2-OXAZOLIN-5-ONE | 15646-46-5 [chemicalbook.com]

- 20. 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE [drugfuture.com]

- 21. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 5-Chloro-2-hydroxybenzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Overview

5-Chloro-2-hydroxybenzyl alcohol, also known by its synonym 5-Chlorosalicyl alcohol, is a halogenated aromatic alcohol with the CAS Number 5330-38-1.[1][2][3][4] As a substituted phenol and benzyl alcohol, it possesses two reactive functional groups—a hydroxyl group and a hydroxymethyl group—making it a valuable intermediate in organic synthesis. Its structural features are leveraged in the development of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties, as well as in the creation of specialty organic materials.[5] An authoritative understanding of its physical and spectroscopic properties is paramount for its correct identification, quality control, and successful application in research and development.

This guide provides a comprehensive analysis of the physical appearance of this compound, from its macroscopic solid-state properties to its microscopic spectroscopic signature. The methodologies presented herein are grounded in standard analytical laboratory practices, ensuring reliability and reproducibility.

Caption: 2D Chemical Structure of this compound.

Section 2: Core Physical and Chemical Properties

The primary physical form of this compound is a solid at room temperature.[2][5] Commercial batches are typically supplied with a purity of 95% to over 98%.[2][3][6] Its appearance is consistently described as a white to pale cream or off-white solid.[6] This solid can manifest in various forms, including fine powder, crystals, or crystalline flakes.[6]

The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7] For this compound, the reported melting point varies slightly between suppliers, generally falling within the range of 84°C to 94°C.[6]

| Property | Value | Source(s) |

| CAS Number | 5330-38-1 | [2][4] |

| Molecular Formula | C₇H₇ClO₂ | [2][4][5] |

| Molecular Weight | 158.58 g/mol | [2][5] |

| Physical State | Solid | [2] |

| Appearance | White to pale cream powder, crystals, or flakes | [6] |

| Melting Point | 84 - 94 °C | [6] |

| Boiling Point | 258.2 ± 10.0 °C (Predicted) | [5] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [5] |

| IUPAC Name | 4-chloro-2-(hydroxymethyl)phenol | [2] |

| Synonyms | 5-Chlorosalicyl alcohol | [1] |

Section 3: Spectroscopic Profile for Structural Confirmation

While visual inspection provides a preliminary assessment, spectroscopic analysis is essential for unambiguous identification and structural confirmation. The "appearance" of the molecule at the quantum level is revealed through techniques like FTIR, NMR, and Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands. The presence of both a phenolic -OH and an alcoholic -OH group results in a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations and broadened due to hydrogen bonding.[8] Other expected signals include C-O stretching near 1000-1260 cm⁻¹, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and C-H stretching from the aromatic ring and the methylene group.[9] Supplier specifications confirm that identity is routinely verified using FTIR.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton. The aromatic protons will appear in the downfield region (approx. 6.8-7.5 ppm). Due to the substitution pattern, they would exhibit complex splitting patterns (e.g., doublets and doublets of doublets). The benzylic methylene protons (-CH₂OH) would likely appear as a singlet around 4.5-4.8 ppm. The two hydroxyl protons (phenolic and alcoholic) are expected to be broad singlets, with chemical shifts that can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the -OH group and the carbon bearing the -Cl group will be significantly shifted. The methylene carbon (-CH₂OH) would typically appear around 60-65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 158. A key feature would be the presence of an M+2 peak at m/z 160 with a relative intensity of approximately one-third that of the M⁺ peak.[10] This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom.[10] Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[10]

Section 4: Standard Operating Procedures for Physical Characterization

To ensure data integrity and comparability across laboratories, standardized protocols for physical characterization are essential.

Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method, widely recognized by pharmacopeias.[11]

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[11]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be 2-4 mm.[11]

-

Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time and establishes the range for a more precise measurement.[7]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For high-purity samples, this range should be narrow (0.5-1.0°C).

-

Verification: Repeat the accurate determination at least once to ensure consistency.

Protocol for Acquiring an FTIR Spectrum (Thin Solid Film Method)

This method is efficient for obtaining a high-quality spectrum of a solid sample.[12]

-

Solution Preparation: Place a small amount (approx. 10-20 mg) of this compound into a clean vial. Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and gently swirl to dissolve.[12]

-

Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[12]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.[12]

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the infrared spectrum. The strongest peaks should ideally have an absorbance below 1.5 AU.[12]

-

Data Interpretation: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups of this compound.

-

Cleaning: Thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[12]

Caption: Workflow for the comprehensive physical characterization of this compound.

Section 5: Safe Handling and Storage

From a safety perspective, this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[2]

For storage, the compound should be kept in a tightly sealed container in a cool, dry place at room temperature.[5]

Section 6: References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003119). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[13]uril. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. H32533.03 [thermofisher.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. drawellanalytical.com [drawellanalytical.com]

A Comprehensive Technical Guide to the Melting Point of 5-Chloro-2-hydroxybenzyl Alcohol for Advanced Research and Development

This in-depth technical guide provides a comprehensive analysis of the melting point of 5-Chloro-2-hydroxybenzyl alcohol (CAS No. 5330-38-1), a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the melting point to explore the scientific principles underpinning its accurate determination, the factors influencing its variability, and the practical methodologies for its verification. This guide is structured to provide not only technical data but also the experiential insights necessary for robust scientific inquiry and application.

Executive Summary

This compound, also known as 5-chlorosalicyl alcohol, is a solid crystalline compound whose precise melting point is a critical indicator of its purity. While various commercial suppliers report a range of melting points, a recurring value is approximately 86°C to 94°C . This variation underscores the importance of rigorous in-house verification. This guide will detail the experimental determination of this value, elucidate the impact of impurities and potential polymorphism, and provide actionable protocols for synthesis, purification, and characterization to ensure the integrity of the compound in a research and development setting.

Physicochemical Properties and Identification

A foundational understanding of the compound's properties is paramount before delving into the specifics of its melting point.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [2] |

| CAS Number | 5330-38-1 | [1] |

| IUPAC Name | 4-chloro-2-(hydroxymethyl)phenol | [2] |

| Synonyms | 5-Chlorosalicyl alcohol | [1] |

The Critical Nature of the Melting Point in Drug Development

In the pharmaceutical industry, the melting point is not merely a physical constant; it is a critical quality attribute (CQA). A sharp and consistent melting point is indicative of a high degree of purity. Conversely, a depressed and broad melting point range suggests the presence of impurities, which can have significant implications for the safety, efficacy, and stability of a final drug product. Furthermore, different crystalline forms, or polymorphs, of the same compound can exhibit different melting points, solubilities, and bioavailability, making the characterization of the solid-state properties a regulatory expectation.[3][4][5]

Experimental Determination of the Melting Point

The accurate determination of the melting point of this compound requires a meticulous and well-controlled experimental approach. Two primary methods are employed in modern laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method provides a visual determination of the melting range.

-

Sample Preparation: Finely grind a small amount of dry this compound to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.

Caption: Workflow for Capillary Melting Point Determination.

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, leading to an accurate reading. A rapid heating rate can result in a measured melting point that is higher than the true value.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data on the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, with the peak maximum often reported as the melting point.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate, typically 10°C/min, over a temperature range that brackets the expected melting point (e.g., 25°C to 120°C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Factors Influencing the Melting Point

The observed melting point of this compound can be influenced by several factors, the most significant being the presence of impurities and the existence of different polymorphic forms.

The Impact of Impurities

Impurities disrupt the crystalline lattice of a solid, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[2][6][7][8][9] This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry. The presence of even small amounts of impurities can significantly alter the observed melting point. Therefore, a sharp melting range is a strong indicator of high purity.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][4][5][10] Different polymorphs of the same compound can have different melting points, solubilities, and stabilities. While there is no specific literature confirming multiple polymorphs of this compound, it is a possibility for many organic compounds and should be considered if batch-to-batch variability in the melting point is observed despite high purity. DSC is an excellent technique for identifying and characterizing polymorphs.

Synthesis and Purification for a Pure Sample

To obtain a reliable melting point, it is often necessary to synthesize and/or purify the compound in the laboratory.

Synthesis of this compound

A common synthetic route to hydroxybenzyl alcohols is the reaction of a phenol with formaldehyde.[3][4][11][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable solvent such as aqueous sodium hydroxide.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the stirred solution at room temperature.

-

Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and maintain for several hours.

-

Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). The crude product may precipitate out of the solution.

-

Isolation: Collect the crude product by filtration and wash with cold water.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8][13] The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a polar compound like this compound, a mixture of a polar solvent (e.g., ethanol, water) and a non-polar solvent (e.g., hexane) can be effective.[6][8] Toluene is also a potential recrystallization solvent.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Overall workflow from synthesis to purified product for analysis.

Spectroscopic Characterization for Identity and Purity Confirmation

After synthesis and purification, it is essential to confirm the identity and purity of the this compound using spectroscopic methods before determining its melting point.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) protons, with appropriate chemical shifts and splitting patterns. The integration of these peaks should correspond to the number of protons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and phenol groups, as well as characteristic peaks for the aromatic C-H and C-C bonds.[5]

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The melting point of this compound is a fundamental yet multifaceted physical property that is of paramount importance in a research and development setting. A reported range of 86°C to 94°C highlights the necessity for careful experimental determination. By understanding the principles of melting point analysis, the influence of impurities and polymorphism, and by employing rigorous synthesis, purification, and characterization techniques, researchers can ensure the quality and reliability of this important chemical intermediate, thereby upholding the integrity of their scientific endeavors.

References

- TutorChase. (n.d.). How do impurities affect the melting point of a substance?.

- Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points.

- JoVE. (2020, March 26). Melting Points.

- Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point.

- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Google Patents. (n.d.). Process for the preparation of ortho-hydroxybenzyl alcohols.

- MSU chemistry. (n.d.). Boiling & Melting Points.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- IDAAM Publications. (n.d.). Polymorphism study of some organic compounds.

- PMC - NIH. (n.d.). Modelling temperature-dependent properties of polymorphic organic molecular crystals.

- Seven Star Pharma. (n.d.). Polymorphism in Chemistry.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Google Patents. (n.d.). Process for the preparation of ortho-hydroxybenzyl alcohols.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. rsc.org [rsc.org]

- 8. mt.com [mt.com]

- 9. 5-CHLORO-2-NITROBENZYL ALCOHOL(73033-58-6) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. US4460799A - Process for the preparation of ortho-hydroxybenzyl alcohols - Google Patents [patents.google.com]

- 12. US4291178A - Preparation of ortho-hydroxybenzyl alcohols - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction to 5-Chloro-2-hydroxybenzyl Alcohol and its Solubility

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-hydroxybenzyl Alcohol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern its solubility, offering both theoretical insights and practical methodologies for experimental determination.

This compound, with the molecular formula C₇H₇ClO₂, is a substituted aromatic alcohol.[1][2] Its structure, featuring a hydroxyl group, a chlorophenyl ring, and a hydroxymethyl group, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its solubility profile. Understanding the solubility of this compound is paramount in various applications, particularly in pharmaceutical synthesis where it may serve as a key intermediate.[3] The choice of an appropriate solvent is critical for reaction kinetics, purification processes such as crystallization, and the formulation of the final active pharmaceutical ingredient (API).

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[4] For this compound, several structural features are key determinants of its solubility.

-

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor.[5] This capability strongly favors its solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water, which can also engage in hydrogen bonding.[6]

-

Polarity: The chloro- and hydroxyl-substituents on the benzene ring, along with the hydroxymethyl group, create a significant dipole moment, rendering the molecule polar. This polarity enhances its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) through dipole-dipole interactions.[7]

-

Hydrophobicity: The benzene ring is inherently nonpolar and contributes to the hydrophobic character of the molecule.[8] This feature allows for some degree of solubility in less polar solvents like ethers and chlorinated hydrocarbons, although the polar functional groups will limit its miscibility with purely nonpolar solvents like hexanes. The solubility in a series of alcohols is expected to decrease as the carbon chain length of the alcohol increases, due to the increasing nonpolar character of the solvent.[4]

The interplay of these factors suggests that this compound will exhibit a broad range of solubilities, being most soluble in polar, hydrogen-bond-donating solvents and least soluble in nonpolar hydrocarbon solvents.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl groups of the solute. |

| Water | Moderate to Low | While capable of hydrogen bonding, the hydrophobic chlorophenyl ring will limit solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| Acetone, Acetonitrile | Moderate | Good dipole-dipole interactions, but less effective hydrogen bond acceptors compared to DMSO. | |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions with the benzene ring can contribute to solubility, but are likely outweighed by the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity and ability to interact with the chloro-substituent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | Limited polarity and hydrogen bonding capability. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces of the solid solute. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microcrystals.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high sensitivity and specificity.[11]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

-

Conclusion

While specific, published quantitative solubility data for this compound is sparse, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in a range of organic solvents. Its amphiphilic nature, with both hydrogen-bonding hydrophilic groups and a moderately hydrophobic chlorophenyl ring, suggests a high degree of solubility in polar organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate and reproducible determination. This knowledge is crucial for the effective design and optimization of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (2025).

- Thermo Fisher Scientific. (n.d.). This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals.

- Fluorochem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). Benzyl Alcohol.

- MilliporeSigma. (2025).

- CK-12 Foundation. (2025). Physical Properties of Alcohols and Phenols.

- Thermo Fisher Scientific. (2009).

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.).

- Stenutz. (n.d.). This compound.

- ResearchGate. (n.d.). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.